Isonicotinic Acid-d4 Isonicotinic Acid-d4
Brand Name: Vulcanchem
CAS No.: 53907-55-4
VCID: VC21101352
InChI: InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
SMILES: C1=CN=CC=C1C(=O)O
Molecular Formula: C6H5NO2
Molecular Weight: 127.13 g/mol

Isonicotinic Acid-d4

CAS No.: 53907-55-4

Cat. No.: VC21101352

Molecular Formula: C6H5NO2

Molecular Weight: 127.13 g/mol

* For research use only. Not for human or veterinary use.

Isonicotinic Acid-d4 - 53907-55-4

Specification

CAS No. 53907-55-4
Molecular Formula C6H5NO2
Molecular Weight 127.13 g/mol
IUPAC Name 2,3,5,6-tetradeuteriopyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Standard InChI Key TWBYWOBDOCUKOW-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H]
SMILES C1=CN=CC=C1C(=O)O
Canonical SMILES C1=CN=CC=C1C(=O)O

Introduction

Chemical Properties and Structure

Fundamental Properties

Isonicotinic Acid-d4 possesses distinct chemical and physical properties that distinguish it from its non-deuterated counterpart. The table below summarizes its key characteristics:

PropertyValue
CAS Number53907-55-4
Molecular FormulaC₆HD₄NO₂
Molecular Weight127.134 g/mol
Density1.3±0.1 g/cm³
Boiling Point396.0±15.0 °C at 760 mmHg
Flash Point193.3±20.4 °C

The structural integrity of Isonicotinic Acid-d4 is maintained by the replacement of four hydrogen atoms with deuterium atoms while preserving the core pyridine ring structure with the carboxyl group at the 4-position .

Nomenclature and Identification

The compound is identified by several alternative names in scientific literature:

  • 4-Pyridine-2,3,5,6-d4-carboxylic acid (9CI)

  • Isonicotinic-d4 Acid

  • Pyridine-4-carboxylic acid-d4

These naming conventions reflect both the structural characteristics and the deuterium labeling pattern of the molecule, with the "d4" designation indicating the presence of four deuterium atoms.

Synthesis and Preparation Methods

Deuteration Techniques

The synthesis of Isonicotinic Acid-d4 typically involves deuteration of isonicotinic acid under controlled conditions. The process generally requires specialized deuteration techniques to ensure high isotopic purity and yield. The deuteration process must be carefully monitored to maintain the integrity of the deuterium atoms and prevent hydrogen-deuterium exchange with environmental moisture.

Metabolic Formation

In biological systems, Isonicotinic Acid-d4 can be formed as a metabolite of deuterated isoniazid. The biotransformation pathway involves hydrazinolysis and can be catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C, which facilitates the conversion of isoniazid to isonicotinic acid . This metabolic formation pathway is significant for understanding drug metabolism studies that utilize deuterated compounds.

Research Applications

Analytical Applications

Isonicotinic Acid-d4 serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry. Its deuterated nature creates a distinct mass shift that facilitates accurate quantification of non-deuterated isonicotinic acid in complex biological matrices. This property makes it particularly useful in:

  • Gas chromatography-mass spectrometry (GC-MS) analysis

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies

  • Metabolite identification in biological samples

The compound's stability and consistent isotopic pattern make it ideal for calibration curves and quality control in analytical methods, ensuring precise and reproducible results in research settings.

Tuberculosis Treatment Studies

Isonicotinic Acid-d4 plays a significant role in tuberculosis treatment research, particularly in studies involving isoniazid metabolism. Isoniazid, a first-line anti-tuberculosis drug, undergoes metabolic transformation to isonicotinic acid. The deuterated variant allows researchers to track this metabolic pathway with precision, providing insights into:

  • Drug metabolism rates and efficiency

  • Formation of metabolites and their distribution

  • Potential side effects related to metabolite accumulation

Histone Modification Research

Recent research has highlighted the role of isonicotinic acid derivatives in histone modifications. Studies suggest that isoniazid treatment promotes a post-translational modification known as lysine isonicotinylation (K inic), which affects gene expression and chromatin structure. Isonicotinic Acid-d4 serves as an important tool in these studies, allowing researchers to track the formation and distribution of these modifications.

Biochemical Applications

The compound has found significant applications in the biological study of differentiation induced by nicotinic acid, nicotinamide, and isonicotinic acid in human leukemia cell lines . This application demonstrates its utility in cancer research and cellular differentiation studies.

Additionally, Isonicotinic Acid-d4 contributes to research exploring epigenetic regulation mechanisms through histone modification studies. The compound's distinct isotopic signature enables precise tracking of biochemical reactions and modifications associated with these processes.

Comparison with Similar Compounds

Comparison with Nicotinic Acid-d4

Nicotinic Acid-d4 (CAS: 66148-15-0) is an isomer of Isonicotinic Acid-d4, with the carboxyl group at the 3-position rather than the 4-position of the pyridine ring. Both compounds share similar applications in research but target different metabolic pathways and biological processes. While Isonicotinic Acid-d4 is primarily associated with isoniazid metabolism, Nicotinic Acid-d4 is more commonly used in studies related to nicotinamide adenine dinucleotide (NAD) metabolism and niacin pharmacology .

Biological Activity and Mechanisms

Metabolism and Pharmacokinetics

Isonicotinic Acid-d4 follows similar metabolic pathways as its non-deuterated counterpart. In biological systems, it can be formed through the biotransformation of isoniazid, which involves hydrazinolysis catalyzed by cytochrome P450 enzymes, particularly CYP2C . The deuterium labeling affects the rate of certain metabolic reactions due to the kinetic isotope effect, which can provide valuable insights into metabolic mechanisms.

Cellular Effects and Mechanisms

Research suggests that compounds derived from isonicotinic acid, including its deuterated forms, may exhibit antimicrobial properties. Studies have indicated potential activity against various bacterial strains, including Mycobacterium tuberculosis. Additionally, isonicotinic acid derivatives have been implicated in epigenetic regulation through histone modifications, which can influence gene expression patterns and cellular differentiation.

Research Findings and Case Studies

Differentiation Studies in Human Leukemia Cell Lines

Isonicotinic Acid-d4 has been utilized in studies investigating the differentiation induced by nicotinic acid, nicotinamide, and isonicotinic acid in human leukemia cell lines . Research by Zeilinger et al. (1996) and Panagiotou et al. (2005) has contributed to understanding the mechanisms through which these compounds influence cellular differentiation pathways.

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